molecular formula C13H12FN3O2 B13772400 3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid

3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B13772400
M. Wt: 261.25 g/mol
InChI Key: NFQJUSFMOQIRSI-UHFFFAOYSA-N
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Description

3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino acid side chain can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both an amino group and a fluorophenyl group. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12FN3O2

Molecular Weight

261.25 g/mol

IUPAC Name

3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C13H12FN3O2/c14-10-4-2-1-3-9(10)13-16-6-8(7-17-13)11(15)5-12(18)19/h1-4,6-7,11H,5,15H2,(H,18,19)

InChI Key

NFQJUSFMOQIRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(CC(=O)O)N)F

Origin of Product

United States

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